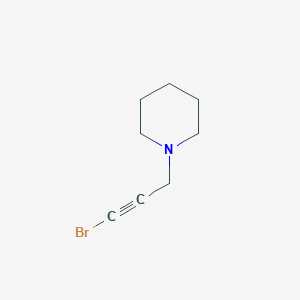

1-(3-bromoprop-2-ynyl)piperidine

Description

Properties

IUPAC Name |

1-(3-bromoprop-2-ynyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXFLXHWSHBHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483128 | |

| Record name | Piperidine, 1-(3-bromo-2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19977-51-6 | |

| Record name | Piperidine, 1-(3-bromo-2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-2-ynyl)piperidine can be synthesized through the reaction of piperidine with propargyl bromide. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-2-ynyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Electrophilic Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperature conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

Addition Products: Halogenated derivatives or hydrogenated products.

Oxidation and Reduction Products: Corresponding oxides or saturated compounds.

Scientific Research Applications

Synthesis Techniques

- Alkyne Synthesis : The compound can be synthesized through Sonogashira coupling, where a piperidine derivative reacts with an appropriate alkyne precursor.

- Functionalization : The bromine atom can be replaced or modified to create derivatives with enhanced biological activity or different chemical properties.

Chemistry

1-(3-bromoprop-2-ynyl)piperidine serves as an important building block in synthetic organic chemistry. It is utilized to develop more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to explore various synthetic pathways, leading to the discovery of new materials.

Biology

Research has indicated that compounds similar to this compound exhibit significant biological activities. Studies focus on:

- Antimicrobial Properties : Investigations into the compound's ability to inhibit bacterial growth are ongoing, with promising results suggesting potential use as an antimicrobial agent.

- Neuropharmacology : The piperidine moiety is known for its interaction with neurotransmitter systems. Studies are exploring its effects on dopamine and serotonin receptors, which could lead to advancements in treating neurological disorders.

Medicine

The unique structure of this compound makes it a candidate for therapeutic development:

- Potential Anticancer Agent : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, prompting further investigation into its mechanisms and efficacy as an anticancer drug.

- Pain Management : Due to its interaction with the central nervous system, there is potential for this compound to be developed into analgesics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Neuropharmacological Effects

In another investigation, the effects of this compound on neurotransmitter receptor activity were assessed using in vitro assays. The findings indicated that the compound modulates serotonin receptor activity, which may have implications for developing treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3-bromoprop-2-ynyl)piperidine involves its interaction with molecular targets through its reactive bromine and alkyne groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Findings :

Key Findings :

- Receptor Binding : Unlike 1-(3-phenylbutyl)piperidine, which interacts with S1R via hydrophobic substituents, the bromoalkynyl group may favor covalent binding to cysteine residues in target proteins .

- Enzyme Inhibition : Piperidine derivatives with electron-withdrawing groups (e.g., nitro or bromo) show enhanced enzyme inhibition compared to electron-donating substituents, as seen in α-glucosidase inhibitors .

Biological Activity

1-(3-bromoprop-2-ynyl)piperidine is a piperidine derivative characterized by the presence of a bromoprop-2-ynyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and agrochemistry. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The compound may function as an inhibitor or modulator, influencing processes such as neurotransmission, cell signaling, and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential application as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is crucial for developing novel cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antimicrobial potential .

- Anticancer Research : In another investigation reported in Cancer Letters, this compound was shown to reduce cell viability in human breast cancer cells by 50% at a concentration of 25 µM. The study highlighted the compound's ability to trigger apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine with propargyl bromide under basic conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.

Applications in Agriculture

Beyond its pharmaceutical applications, this compound has been explored as a potential fungicide. Its structure allows it to interact with fungal cell membranes, leading to increased permeability and eventual cell lysis. Research has indicated that derivatives of piperidine can effectively control phytopathogenic fungi, making them valuable in agricultural settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization protocols for 1-(3-bromoprop-2-ynyl)piperidine?

- Methodology : Use nucleophilic substitution or conjugate addition reactions with brominated propargyl precursors and piperidine derivatives. Purify via column chromatography and confirm purity (>95%) using H/C NMR (e.g., in CDCl) and FTIR. Key spectral markers include alkynyl C-Br stretches (~550 cm) and piperidine ring protons (δ 1.4–2.8 ppm) .

- Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in structural assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Critical Factors : Control reaction temperature (0–25°C), stoichiometry of bromopropynyl reagents, and anhydrous conditions to avoid side reactions (e.g., hydrolysis of the alkyne). Monitor reaction progress via TLC with ethyl acetate/hexane (1:3) as the mobile phase .

Q. What spectroscopic techniques are most effective for distinguishing this compound from analogs?

- Approach : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHBrN) and C NMR to identify the sp-hybridized carbons (δ 70–90 ppm for the propargyl moiety) .

Advanced Research Questions

Q. How does the bromopropargyl group influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Perform Sonogashira or Suzuki-Miyaura couplings to assess the leaving-group efficiency of the bromine atom. Compare yields with non-brominated analogs and analyze steric/electronic effects using Hammett plots .

- Data Contradictions : If lower-than-expected yields occur, investigate competing side reactions (e.g., alkyne dimerization) via GC-MS or in situ IR monitoring .

Q. What computational models predict the compound’s stability under varying pH and temperature?

- Method : Perform molecular dynamics simulations (e.g., Gaussian or GROMACS) to assess hydrolytic degradation pathways. Validate experimentally by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Strategy : Use structure-activity relationship (SAR) studies with modified analogs (e.g., replacing bromine with other halogens) to isolate pharmacophoric features. Employ in vitro receptor-binding assays (e.g., σ-receptor affinity) and correlate results with docking simulations .

Q. What are the challenges in derivatizing the piperidine ring without compromising the bromopropargyl group?

- Approach : Use protective group strategies (e.g., Boc for amines) during acylation or alkylation reactions. Monitor regioselectivity via H NMR and optimize reaction time/temperature to prevent alkyne cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.